molecular formula C18H29N3O3S B4478963 N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B4478963
M. Wt: 367.5 g/mol
InChI Key: ZDRAAYIPLMUFCW-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable halide.

    Sulfonylation: The sulfonyl group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in medications.

    Industry: The compound might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity, which could include signaling cascades, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbutan-2-yl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide: can be compared to other benzamide derivatives, piperazine-containing compounds, and sulfonyl-containing compounds.

    Examples: Similar compounds might include this compound analogs with different substituents or modifications.

Uniqueness

    Structural Features: The unique combination of a benzamide core, piperazine ring, and sulfonyl group sets this compound apart from others.

    Functional Properties: Its specific chemical and biological properties may offer advantages in certain applications, such as increased potency, selectivity, or stability.

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-18(2,3)19-17(22)16-8-6-15(7-9-16)14-25(23,24)21-12-10-20(4)11-13-21/h6-9H,5,10-14H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRAAYIPLMUFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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